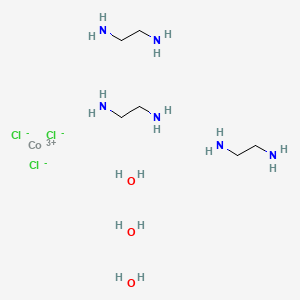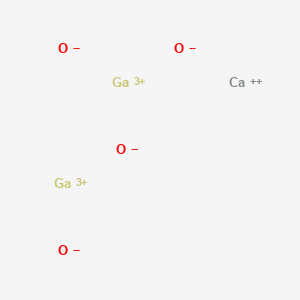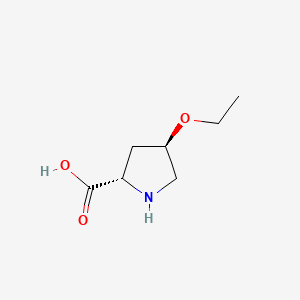
Tris(ethylenediamine)cobalt(III) chloride trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethylenediamine)cobalt(III) chloride trihydrate, also known as this compound, is an inorganic compound with the formula [Co(en)3]Cl3·3H2O. This compound is a coordination complex where “en” stands for ethylenediamine. It appears as a yellow-orange solid and is known for its stability and stereochemistry .
Métodos De Preparación
The synthesis of tris(ethylenediamine)cobalt(III) chloride trihydrate involves the reaction of cobalt(II) chloride with ethylenediamine in an aqueous solution. The solution is then purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). This reaction proceeds with a high yield of 95%, and the trication can be isolated with various anions . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Tris(ethylenediamine)cobalt(III) chloride trihydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can undergo redox reactions, where cobalt(III) can be reduced to cobalt(II) and vice versa.
Substitution: The ethylenediamine ligands can be substituted with other ligands under specific conditions.
Complexation: The compound can form complexes with other metal ions or ligands.
Common reagents used in these reactions include hydrochloric acid, various cobalt salts, and oxidizing agents like air or oxygen. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tris(ethylenediamine)cobalt(III) chloride trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in enantioselective synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism by which tris(ethylenediamine)cobalt(III) chloride trihydrate exerts its effects involves its ability to form stable complexes with various ligands. The cobalt center can interact with different molecular targets, facilitating catalytic reactions or forming stable complexes with biomolecules. The pathways involved in these interactions are often related to the coordination chemistry of cobalt and the specific ligands present.
Comparación Con Compuestos Similares
Tris(ethylenediamine)cobalt(III) chloride trihydrate can be compared with other similar coordination compounds, such as:
Dichlorobis(ethylenediamine)cobalt(III) chloride: This compound has two ethylenediamine ligands and two chloride ions coordinated to the cobalt center.
Tetraammineaquachloridocobalt(III) chloride: This compound features ammonia and water ligands coordinated to cobalt.
Hexaamminecobalt(III) chloride: This compound has six ammonia ligands coordinated to the cobalt center.
The uniqueness of this compound lies in its stability, stereochemistry, and the specific interactions it can form due to the presence of three ethylenediamine ligands.
Propiedades
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;trichloride;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.3ClH.Co.3H2O/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;;3*1H2/q;;;;;;+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMVTRUQSMZIKW-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.O.[Cl-].[Cl-].[Cl-].[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H30Cl3CoN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the spatial arrangement of ethylenediamine molecules within the DL-Tris-ethylenediamine-cobalt(III) Chloride Trihydrate complex?
A1: X-ray diffraction studies revealed that the three ethylenediamine molecules within the complex ion adopt a "gauche" conformation. [] This means that the CH2 groups on each ethylenediamine molecule are positioned on the same side of the Co-N plane, leading to a non-planar arrangement. These molecules coordinate to the central cobalt(III) ion through their nitrogen atoms, forming a slightly distorted octahedral geometry around the metal center. []
Q2: How are the various ions and molecules held together within the crystal structure of DL-Tris-ethylenediamine-cobalt(III) Chloride Trihydrate?
A2: The crystal structure is primarily stabilized by ionic interactions. [] The positively charged [Co en3]3+ complex ions are linked to the negatively charged chloride (Cl-) ions through electrostatic attractions. Additionally, water molecules are weakly associated with the chloride ions, contributing to the overall stability of the crystal lattice. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine](/img/structure/B576797.png)





